molecular formula C8H7ClF2O2S B6311014 4-(Chlorodifluoromethylsulfonyl)toluene CAS No. 1321028-41-4

4-(Chlorodifluoromethylsulfonyl)toluene

Cat. No. B6311014
CAS RN: 1321028-41-4
M. Wt: 240.66 g/mol
InChI Key: ONKOXYWIMAXBEX-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethylsulfonyl)toluene (4-CFMT) is an organic compound that is a derivative of toluene and is used in a variety of scientific and industrial applications. 4-CFMT is a highly versatile compound with a wide range of potential uses, which has prompted a great deal of research into its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethylsulfonyl)toluene is not well understood. However, it is believed that the reaction of this compound with toluene occurs through a nucleophilic substitution reaction, in which the 4-chloro-2,6-difluoromethylsulfonylchloride (CDMSC) acts as a nucleophile, displacing the hydrogen atom from toluene and forming a bond with the toluene molecule. This reaction then leads to the formation of the intermediate 4-chlorodifluoromethylsulfonyltoluene (CDMST). The subsequent reaction of CDMST with sodium hydroxide then produces the final product, this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound is not toxic and does not have any significant effects on the human body. In addition, it has been shown to be non-mutagenic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

4-(Chlorodifluoromethylsulfonyl)toluene has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize, and has low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for the synthesis of certain compounds, such as those containing nitrogen or oxygen. In addition, it is not compatible with certain solvents, such as water.

Future Directions

There are a number of potential future directions for research into 4-(Chlorodifluoromethylsulfonyl)toluene. These include further research into its synthesis, mechanism of action, and biochemical and physiological effects. In addition, further research could be conducted into its potential applications in various fields, such as pharmaceuticals and materials science. Finally, research could be conducted into the development of novel methods for the synthesis of this compound and its derivatives.

Synthesis Methods

4-(Chlorodifluoromethylsulfonyl)toluene is synthesized via a two-step process, starting with the reaction of 4-chloro-2,6-difluoromethylsulfonylchloride (CDMSC) and toluene in the presence of triethylamine. This reaction produces the intermediate 4-chlorodifluoromethylsulfonyltoluene (CDMST), which is then further reacted with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

4-(Chlorodifluoromethylsulfonyl)toluene has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as nitrobenzene derivatives, 1,3-diaryl-2-propenes, and 4-aryl-3,4-dihydropyrimidinones. It has also been used as a catalyst in the synthesis of indole derivatives, as well as in the synthesis of fluorinated compounds. Furthermore, this compound has been used in the synthesis of various polymers, such as poly(vinylidene fluoride) and poly(methyl methacrylate).

properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOXYWIMAXBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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